molecular formula C13H8F2O2 B2718685 2-(3,4-Difluorophenoxy)benzenecarbaldehyde CAS No. 289717-89-1

2-(3,4-Difluorophenoxy)benzenecarbaldehyde

Cat. No. B2718685
CAS RN: 289717-89-1
M. Wt: 234.202
InChI Key: XOJHFAVMLHRBBZ-UHFFFAOYSA-N
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Description

“2-(3,4-Difluorophenoxy)benzenecarbaldehyde” is a chemical compound with the molecular formula C13H8F2O2 . It has a molecular weight of 234.2 . This compound is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “2-(3,4-Difluorophenoxy)benzenecarbaldehyde” is represented by the InChI code: 1S/C13H8F2O2/c14-11-6-5-10 (7-12 (11)15)17-13-4-2-1-3-9 (13)8-16/h1-8H .


Physical And Chemical Properties Analysis

The boiling point of “2-(3,4-Difluorophenoxy)benzenecarbaldehyde” is 110-112°C at 0.2mm pressure, and its melting point is 61-64°C .

Scientific Research Applications

Synthetic Methodologies and Catalysis

A study on the carbonylation of hydrocarbons via C-H activation catalyzed by RhCl(CO)(PMe3)2 under irradiation demonstrates a method for transforming C-H bonds in hydrocarbons into aldehydes, which might be relevant for modifications of compounds similar to 2-(3,4-Difluorophenoxy)benzenecarbaldehyde (Sakakura, Tanaka, Sodeyama, Wada, & Sasaki, 1990). This showcases the potential for functionalizing such compounds under mild conditions, expanding their applicability in organic synthesis.

Material Science and Polymers

In material science, the development of novel fluorescence probes that can reliably detect reactive oxygen species and distinguish specific species underscores the importance of specific functional groups in designing sensitive and selective chemical sensors (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003). This research might suggest avenues for employing 2-(3,4-Difluorophenoxy)benzenecarbaldehyde in the development of advanced sensing materials due to its unique structural features.

Organic Chemistry and Drug Design

The synthesis, characterization, antiamoebic activity, and toxicity of novel bisdioxazole derivatives, starting from benzene-1,4-dicarbaldehyde dioxime, reveal the potential of aldehydes in medicinal chemistry for designing compounds with specific biological activities (Iqbal, Parveen, Bhat, Hayat, & Azam, 2009). This highlights how modifications on the aldehyde group, similar to those in 2-(3,4-Difluorophenoxy)benzenecarbaldehyde, could lead to new therapeutic agents.

Safety And Hazards

The safety information available indicates that “2-(3,4-Difluorophenoxy)benzenecarbaldehyde” is an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for “2-(3,4-Difluorophenoxy)benzenecarbaldehyde” are not specified in the sources I found. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.

properties

IUPAC Name

2-(3,4-difluorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJHFAVMLHRBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenoxy)benzaldehyde

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